ethyl N-(4-hydroxyphenyl)carbamate
Overview
Description
ethyl N-(4-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline powder form and is often used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Ethyl N-(4-hydroxyphenyl)carbamate, also known as Ethyl 4-hydroxyphenylcarbamate, is a synthetic compound that is used as an antioxidant . The primary targets of this compound are enzymes involved in the metabolism of amines . These enzymes play a crucial role in various biological processes, including the synthesis of peptides .
Mode of Action
This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction leads to changes in the activity of the target enzymes, thereby influencing the metabolic processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of amines and the synthesis of peptides . This compound, being a carbamate, serves as a protecting group for amines, thereby influencing the synthesis of peptides . The downstream effects of these pathways can have significant impacts on various biological processes, including immune response and cellular growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound influence its bioavailability. This compound is metabolized by human enzymes into arbutin, ellagic acid, and 4-hydroxyphenylacetic acid . The human body converts ellagic acid into ellagic acid glucuronide, which may be excreted in urine or bile . These metabolic processes impact the bioavailability of this compound and its overall effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an antioxidant . It is used to treat erythema, skin redness, and inflammation . Additionally, it has the ability to decolorize hair . On a molecular level, this compound can bind to DNA, which may contribute to its carcinogenic potential .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which is a key reaction for this compound formation in wine, is exponentially accelerated at elevated temperatures . Moreover, the use of pesticides, including carbamates, in agriculture can lead to their persistence in the environment, impacting non-target biota and leading to ecological disturbance .
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl N-(4-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods: In industrial settings, the synthesis of ethyl 4-hydroxyphenylcarbamate often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: ethyl N-(4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
ethyl N-(4-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its use in treating conditions such as erythema and inflammation.
Industry: It is utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Comparison with Similar Compounds
Ethyl carbamate: Known for its use in the production of alcoholic beverages and its potential carcinogenic properties.
Methyl carbamate: Used in the synthesis of carbamate-tethered terpene glycoconjugates and other organic compounds.
Uniqueness: ethyl N-(4-hydroxyphenyl)carbamate stands out due to its specific hydroxyl and carbamate functional groups, which confer unique chemical reactivity and biological activity. Its applications in both research and industry highlight its versatility and importance .
Properties
IUPAC Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNKUVYBNETOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345163 | |
Record name | Ethyl 4-hydroxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-95-7 | |
Record name | Ethyl 4-hydroxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-(4-hydroxyphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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